3-Chloro-2-hydroxypyridine
Overview
Description
3-Chloro-2-hydroxypyridine is used as an organic intermediate . It has a molecular formula of C5H4ClNO and a molecular weight of 129.54 .
Synthesis Analysis
3-Chloro-2-hydroxypyridine can be produced in a multi-stage process. One method involves the reaction of furfural with chlorine or with an agent releasing chlorine, reaction of the resulting reaction product with sulphamic acid to give 3-hydroxy-2-imino-1-(2H)-pyridine-sulphonic acid-monohydrate, and hydrolysis of this compound . Another method involves α and γ-activation of chloropyridines, as well as palladium-mediated reactions .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-hydroxypyridine can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
3-Chloro-2-hydroxypyridine has been used in the preparation of 3-hydroxypyridine-2 (1H)-selone . It has also been used in the synthesis of all four possible benzo [4,5]furopyridine tricyclic heterocycles: benzo [4,5]furo [2,3-b]pyridine, benzo [4,5]furo [2,3-c]pyridine, benzo [4,5]furo [3,2-c]pyridine, and benzo [4,5]furo [3,2-b]pyridine .Physical And Chemical Properties Analysis
3-Chloro-2-hydroxypyridine is a solid at 20 degrees Celsius . It has a melting point of 170-172 °C . The molecular weight is 129.54 g/mol .Scientific Research Applications
Synthesis of Pharmaceutical Compounds : 3-Chloro-2-hydroxypyridine has been used in the synthesis of pharmaceutical compounds such as (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine, with the process involving reductions and a lipase-mediated kinetic resolution (Sakagami, Kamikubo, & Ogasawara, 1996).
Development of Novel Heterocyclic Systems : It is utilized in creating new heterocyclic systems, for instance, the synthesis of 1-azaphenoxaselenine and its derivatives, which are achieved by reacting 3-Hydroxypyridine-2(1H)-selone with various ortho-chloronitrobenzenes (Smith, Matthews, Hulme, & Martin, 1986).
Structural and Energetic Studies : Its structure and energetics have been studied using experimental calorimetry techniques and high-level ab initio computational calculations, providing insights into its formation enthalpies and structure-energy correlations (Miranda, Matos, & Morais, 2013).
Catalysis in Organic Reactions : Nickel(II)- and Palladium(II)-NHC complexes derived from hydroxypyridine functionalized imidazolium salts are used as catalysts in the Kumada–Tamao–Corriu reaction, demonstrating the role of 3-Chloro-2-hydroxypyridine in catalytic processes (Bhat, Avinash, & Anantharaman, 2019).
Studying Tautomeric Equilibria : Research on the effects of chlorination on the tautomeric equilibrium of 2-Hydroxypyridine provides insights into its structural behavior under different conditions (Calabrese, Maris, Uriarte, Cocinero, & Melandri, 2017).
Investigation of Chemical Reactions : It is involved in chemical reactions with compounds like 1-chloro-2,4,6-trinitrobenzene, contributing to the understanding of nucleophilic reactions and tautomerism (Boga, Bonamartini, Forlani, Modarelli, Righi, Sgarabotto, & Todesco, 2001).
Infrared Spectroscopy Studies : The IR spectra of various derivatives of 3-hydroxypyridines have been studied to understand their structural characteristics in solutions and crystalline state (Zaitsev, Dyumaev, Kuz’min, & Smirnov, 1972).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYNIPUFKBBALX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342464 | |
Record name | 3-Chloro-2-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxypyridine | |
CAS RN |
13466-35-8 | |
Record name | 3-Chloro-2-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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